molecular formula C12H12N2O5 B066630 ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate CAS No. 176956-21-1

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate

Cat. No. B066630
M. Wt: 264.23 g/mol
InChI Key: GDFUBUOOEUNKBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, characterized by their versatility and efficiency in forming complex structures from simple reactants. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has been synthesized, showcasing the intricate reactions possible with nitro and methoxy substituted compounds (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

Crystal structure analyses provide insight into the arrangement and interactions within molecules. For example, the crystal and molecular structure studies of compounds similar to ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate reveal the significance of hydrogen bonding and molecular geometry in stabilizing the crystal structure (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The peculiarities of methoxy group-substituted phenylhydrazones in Fischer indole synthesis, for example, demonstrate the compound's role in facilitating unusual reaction pathways, leading to the synthesis of novel indole derivatives (Murakami, 2012).

Scientific Research Applications

Synthesis and Chemical Reactions Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is involved in various chemical reactions and syntheses, demonstrating its versatility in organic chemistry. For instance, its formation can occur through abnormal Fischer indolization processes where reagents and substituent effects significantly influence the product distribution, yielding 5-substituted and/or 5-methoxy-indole products with ethyl 7-methoxyindole-2-carboxylate as a main product in some reactions (Ishii et al., 1973). Similarly, ozonolysis of indole derivatives in methanol can afford α-methoxyhydroperoxides, highlighting a novel pathway for generating solvent-trapped carbonyl oxides from indole derivatives (Lee et al., 1996).

Crystal Structure Analysis The compound's crystal structure provides insights into its physical chemistry aspects. The analysis of structurally related compounds, such as (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, reveals the indole ring's planarity and its perpendicular orientation to the ethyl acetate group, with N—H⋯O hydrogen bonds and π–π interactions stabilizing the crystal structure (Errossafi et al., 2015).

Synthetic Applications and Methodology Development The compound also serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of new synthetic methodologies. For example, the synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate involves methods that include the Friedel–Crafts acylation, highlighting innovative approaches to indole synthesis (Murakami et al., 1988). Moreover, the compound's role in the formation of stable solvent-trapped carbonyl oxides from ozonolysis indicates its potential in creating novel organic compounds with specific functionalities (Lee et al., 1996).

Abnormal Reaction Pathways Research has also focused on understanding the peculiarities of reactions involving methoxy group-substituted phenylhydrazones, with ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate serving as a case study for abnormal product formation in Fischer indole synthesis. This highlights the complexity of reaction mechanisms and the influence of substituents on reaction outcomes (Murakami, 2012).

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(14(16)17)6-10(18-2)11(7)13-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUBUOOEUNKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570318
Record name Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate

CAS RN

176956-21-1
Record name Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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